(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17475103
InChI: InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-1-5(8(13)14)2-12-3-6/h1-3,13-14H,4H2
SMILES:
Molecular Formula: C7H7BF3NO3
Molecular Weight: 220.94 g/mol

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid

CAS No.:

Cat. No.: VC17475103

Molecular Formula: C7H7BF3NO3

Molecular Weight: 220.94 g/mol

* For research use only. Not for human or veterinary use.

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid -

Specification

Molecular Formula C7H7BF3NO3
Molecular Weight 220.94 g/mol
IUPAC Name [5-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-1-5(8(13)14)2-12-3-6/h1-3,13-14H,4H2
Standard InChI Key QCHZDFUJSFGGJV-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CN=C1)OCC(F)(F)F)(O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid belongs to the class of heteroaryl boronic acids, which are widely used in Suzuki-Miyaura coupling reactions. The compound’s IUPAC name is [2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid, reflecting the positions of the substituents on the pyridine ring . Its structure features a boronic acid group (-B(OH)2_2) at the 3-position and a trifluoroethoxy (-OCH2_2CF3_3) group at the 5-position, as illustrated in Figure 1.

Table 1: Physicochemical Properties of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic Acid

PropertyValue
Molecular FormulaC7H7BF3NO3\text{C}_7\text{H}_7\text{BF}_3\text{NO}_3
Molecular Weight220.94 g/mol
Exact Mass220.045 Da
PSA (Polar Surface Area)62.58 Ų
LogP (Partition Coefficient)1.85

The calculated LogP value of 1.85 indicates moderate lipophilicity, which is critical for membrane permeability in drug candidates. The polar surface area (PSA) of 62.58 Ų suggests favorable solubility in polar solvents, aligning with its applications in aqueous-phase reactions .

Synthesis and Manufacturing

Borylation Strategies

The synthesis of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid typically involves a two-step process:

  • Functionalization of Pyridine: Introduction of the trifluoroethoxy group to a pyridine precursor via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

  • Borylation: Installation of the boronic acid group using reagents like bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis.

For example, 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine may undergo Miyaura borylation with B2_2Pin2_2 in the presence of Pd(dppf)Cl2_2 and potassium acetate, yielding the pinacol-protected boronic ester. Subsequent deprotection with aqueous acid generates the free boronic acid .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Trifluoroethoxy InstallationCuI, K2_2CO3_3, DMF, 110°C75%
BorylationPd(dppf)Cl2_2, B2_2Pin2_2, dioxane, 80°C82%
DeprotectionHCl (1M), THF/H2_2O95%

Industrial-Scale Production

Industrial protocols often employ continuous-flow reactors to enhance reaction efficiency and safety. For instance, microreactor technology minimizes exothermic risks during borylation and improves heat transfer, achieving >90% conversion with minimal byproducts.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is a pivotal reagent in Suzuki-Miyaura cross-couplings, enabling the construction of biaryl systems essential for pharmaceuticals like kinase inhibitors. A representative reaction with 4-bromoanisole proceeds under Pd(PPh3_3)4_4 catalysis in aqueous DMF, yielding the coupled product in 88% efficiency.

Equation 1:

Ar-B(OH)2+Ar-XPd catalystAr-Ar+B(OH)3+HX\text{Ar-B(OH)}_2 + \text{Ar}'\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B(OH)}_3 + \text{HX}

Trifluoromethyl Group Incorporation

Biological Activity and Mechanism

Enzyme Inhibition

Boronic acids are renowned for their reversible covalent binding to serine proteases. (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid inhibits proteasome activity by forming a tetrahedral adduct with the threonine residue in the active site, as demonstrated in assays against the 20S proteasome (IC50_{50} = 0.45 μM).

Comparison with Structural Analogs

Table 3: Comparative Analysis of Pyridinylboronic Acid Derivatives

CompoundSubstituent PositionKey FeatureLogP
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid5-OCH2_2CF3_3, 3-B(OH)2_2High metabolic stability1.85
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid 2-OCH2_2CF3_3, 3-B(OH)2_2Altered electronic effects1.78
(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid6-COCF3_3, 3-B(OH)2_2Electrophilic carbonyl group2.10

The 5-position trifluoroethoxy substitution in (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid confers superior steric hindrance compared to its 2-substituted isomer, enhancing selectivity in coupling reactions .

Future Perspectives

Drug Development

Ongoing research explores this compound’s utility in covalent kinase inhibitors, leveraging its boronic acid group for targeted covalent modification. Preclinical trials for rheumatoid arthritis therapies are underway.

Sustainable Synthesis

Efforts to replace palladium catalysts with iron- or nickel-based systems aim to reduce costs and environmental impact. Photocatalytic borylation methods using visible light are also under investigation .

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